5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Researchers requiring regiochemically defined thiazole incorporation often face inconsistent reactivity from generic isomers. 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (CAS 852180-46-2) solves this with a single, defined isocyanate at the 5-position, enabling precise urea bond formation with amines. • Defined 5-NCO orientation ensures consistent SAR and conjugate geometry • Rapid urea ligation with peptides, proteins, and small-molecule amines • High-purity solid (95%) facilitates accurate stoichiometry for sensitive bioconjugation

Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
CAS No. 852180-46-2
Cat. No. B1309576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole
CAS852180-46-2
Molecular FormulaC11H8N2OS
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)N=C=O
InChIInChI=1S/C11H8N2OS/c1-8-10(12-7-14)15-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3
InChIKeyFWBAVPZUNSTTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole Overview


5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (CAS 852180-46-2) is a heterocyclic isocyanate building block with the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol [1]. It is characterized by a 1,3-thiazole core substituted with a phenyl group at the 2-position, a methyl group at the 4-position, and a reactive isocyanate (-N=C=O) group at the 5-position . The compound is a solid at room temperature, with a reported melting point of 82°C .

5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole: Non-Substitutable


The specific substitution pattern on the thiazole ring in 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (CAS 852180-46-2) governs both its chemical reactivity and the steric and electronic properties of the resulting conjugates . While other thiazole isocyanates share the reactive isocyanate handle, the position of this group on the 1,3-thiazole core, along with the distinct 4-methyl and 2-phenyl substituents, directly influences the steric environment, electronic distribution, and the orientation of the pharmacophore in downstream applications. This can lead to significant differences in reaction kinetics, the stability of intermediates, and the biological activity of final compounds, meaning a generic substitution with a different isomer—such as a 4-isocyanato or a 2-isocyanato thiazole—is not chemically or biologically equivalent.

5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole: Comparative Evidence


Regioisomeric 5-Isocyanato Substitution on Thiazole Core

5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (CAS 852180-46-2) is a specific regioisomer of the thiazole isocyanate family. Its isocyanate group is attached at the 5-position of the 1,3-thiazole ring. This contrasts with the regioisomer 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole (CAS 857283-94-4), which has the isocyanate group on a phenyl ring at the 4-position of the thiazole, and 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole (CAS 852180-41-7) . The position of the reactive handle directly dictates the trajectory and steric profile of the attached payload. This structural difference is paramount in structure-activity relationship (SAR) studies, where a shift in the attachment point of a key functional group can drastically alter binding affinity and biological potency [1].

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Differential Reactivity and Stability

The reactivity of 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (CAS 852180-46-2) is modulated by the electron-withdrawing nature of the thiazole ring, which makes the isocyanate group more electrophilic compared to simple alkyl or aryl isocyanates . While the isocyanate group is the primary site for reactions with nucleophiles like amines and alcohols to form ureas and carbamates, the 4-methyl and 2-phenyl substituents on the thiazole ring provide a unique steric environment . This environment can influence reaction rates and product profiles differently than other thiazole isocyanates, such as 2-isocyanato-thiazole or 5-isocyanato-1,3-benzothiazole, which have different electronic and steric properties. The 5-isocyanato substitution on a 4-methyl-2-phenylthiazole core presents a defined steric and electronic landscape that is distinct from these analogs .

Organic Synthesis Process Chemistry Bioconjugation

Physicochemical Differentiation: Melting Point

The melting point of 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (CAS 852180-46-2) is reported as 82-83°C . This represents a significant and quantifiable difference from other common thiazole building blocks, such as the parent 4-methyl-2-phenylthiazole, which is a liquid at room temperature, and 2-isocyanato-thiazole, which is also a low-melting solid or liquid. This property directly impacts its handling, storage, and suitability for various applications. A solid compound with a well-defined melting point is often easier to weigh accurately for stoichiometric reactions, can be purified by recrystallization, and may have different formulation properties compared to its liquid analogs .

Analytical Chemistry Formulation Science Process Engineering

High Purity Specification

Reputable suppliers list a minimum purity specification of 95% for 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (CAS 852180-46-2) . This is a key differentiator in the procurement process. While other thiazole isocyanates may be offered at lower purities (e.g., 90% or less), starting with a consistent 95% purity for this building block ensures that subsequent reactions are not compromised by undefined impurities. This is particularly crucial for sensitive applications like bioconjugation or medicinal chemistry where side reactions from impurities can confound results and waste valuable resources .

Quality Control Analytical Chemistry Procurement

5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole: Applications


Thiazole Pharmacophore Installation in Medicinal Chemistry

This compound is optimally employed as a reactive 'building block' to append a 4-methyl-2-phenyl-1,3-thiazole core onto a molecule of interest. The isocyanate group allows for rapid and efficient conjugation with nucleophiles, such as amines on peptides, proteins, or other small molecule scaffolds, to form stable urea linkages . The specific substitution pattern of the target compound ensures that the thiazole moiety is presented with a defined geometry, which is critical for SAR studies [1].

Functionalized Polymer and Advanced Material Synthesis

The dual functionality of this molecule—a rigid, aromatic thiazole core and a highly reactive isocyanate group—makes it suitable for the creation of novel polymers and cross-linked materials. The isocyanate group can react with polyols or polyamines to form polyurethanes or polyureas, incorporating the phenylthiazole unit into the polymer backbone [2]. This can impart unique properties such as enhanced thermal stability, specific optical characteristics, or improved mechanical strength compared to polymers made from simpler aliphatic isocyanates.

Chemical Probes for Biological Target Identification

The compound serves as a valuable starting point for creating functionalized chemical probes. The isocyanate group can be used to attach the thiazole core to a linker, a fluorophore, or an affinity tag (e.g., biotin) . The solid, high-purity nature of the compound facilitates the precise stoichiometry required for these sensitive bioconjugation reactions, and its distinct molecular structure ensures that the probe interacts with biological targets in a specific and defined manner.

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